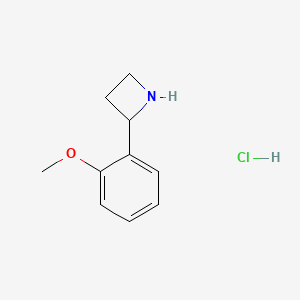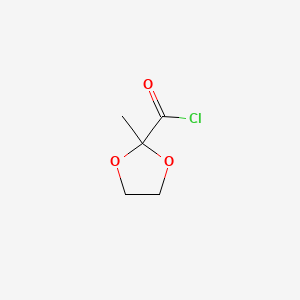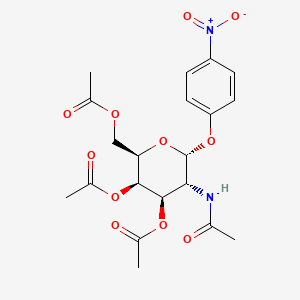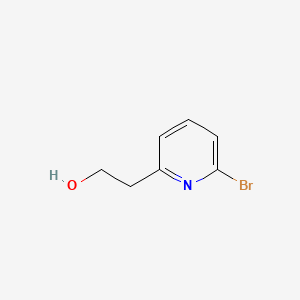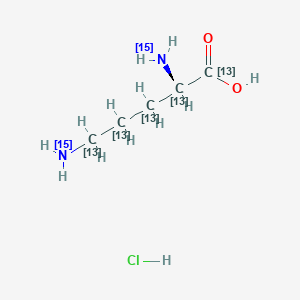
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ornithine-13C5,15N2 Hydrochloride is the isotope form of L-Ornithine Hydrochloride . It is a non-essential amino acid for human development but is a required intermediate in arginine biosynthesis .
Molecular Structure Analysis
The molecular formula of L-Ornithine-13C5,15N2 Hydrochloride is 13C5H12N2O2 • HCl . The molecular weight is 175.57 . The SMILES string is [15NH2] [13CH2] [13CH2] [13CH2] [13C@H] ( [15NH2]) [13C] (O)=O. [H]Cl .Physical and Chemical Properties Analysis
L-Ornithine-13C5,15N2 Hydrochloride has a molecular weight of 175.57 . It is in the form of a powder . It is suitable for bio NMR .Applications De Recherche Scientifique
Hepatoprotective Effects
L-Ornithine-L-aspartate, a related compound of L-Ornithine, demonstrates multifaceted properties including detoxification, anabolic, hepatoprotective, and vasodilating effects. It stimulates the production of growth hormone and insulin and has shown effectiveness in conditions such as hepatic encephalopathy and chronic diffuse liver diseases, including alcoholic and nonalcoholic fatty liver disease. The drug's tolerance is satisfactory, with minimal side effects (Huberhrits et al., 2016).
Mitochondrial Transporters
Mitochondrial transporters like ORC1, ORC2, and SLC25A29 play a critical role in the translocation of ornithine and related substrates across the inner mitochondrial membrane. These transporters are involved in linking metabolic pathways that take place partly in the cytosol and partly in the mitochondrial matrix, providing basic amino acids for mitochondrial translation. In the liver, ORC1 is crucial for the citrulline/ornithine exchange required for the urea cycle (Monné et al., 2015).
Diagnostic and Clinical Research Applications
Stable isotopes like 13C and 15N have seen increased use in clinical science due to advancements in mass-spectrometric methods and their safety over radionuclides. L-Ornithine-13C5,15N2, as a stable-isotope-labeled compound, could be utilized in metabolic studies involving ammonia, urea, creatinine, and uric acid, and for quantitative haematological studies (Halliday & Rennie, 1982).
Role in Muscle Fatigue and Recovery
Ornithine-containing preparations have been identified for their potential in correcting post-load hyperammonemia and accelerating recovery processes after physical exertion. The effectiveness of L-ornitine-L-aspartate in sports medicine practice highlights its utility in reducing the formation and expression of fatigue, ensuring effective recovery after exhausting physical activity (Okovityi & Shustov, 2020).
Mécanisme D'action
Target of Action
L-Ornithine-13C5,15N2 Hydrochloride primarily targets the urea cycle . The urea cycle is a series of biochemical reactions in mammals that produces urea from ammonia . This process is crucial for the disposal of excess nitrogen .
Mode of Action
L-Ornithine-13C5,15N2 Hydrochloride interacts with its targets by participating in the urea cycle . It is converted into a molecule called citrulline, which then goes through several transformations to eventually become arginine . Arginine is then converted back into ornithine, releasing urea in the process .
Biochemical Pathways
The primary biochemical pathway affected by L-Ornithine-13C5,15N2 Hydrochloride is the urea cycle . The downstream effects of this include the removal of ammonia from the body, which is crucial for maintaining a healthy nitrogen balance .
Pharmacokinetics
As an amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of L-Ornithine-13C5,15N2 Hydrochloride’s action are primarily related to its role in the urea cycle . By participating in this cycle, it helps the body maintain a healthy nitrogen balance .
Action Environment
Environmental factors such as diet and overall health can influence the action, efficacy, and stability of L-Ornithine-13C5,15N2 Hydrochloride . For example, a diet high in protein may increase the demand for urea cycle activity, potentially affecting the action of this compound .
Propriétés
IUPAC Name |
(2R)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-QQIPSHICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C@H]([13C](=O)O)[15NH2])[13CH2][15NH2].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



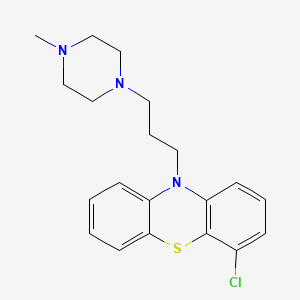

![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)
